molecular formula C18H19FN4O3 B6542083 3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one CAS No. 1060207-16-0

3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6542083
CAS No.: 1060207-16-0
M. Wt: 358.4 g/mol
InChI Key: HCPWWYYZHRJHDF-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) class, a scaffold known for diverse pharmacological activities, including antiviral, anti-inflammatory, and kinase inhibition properties. The structure features a 4-fluorophenyl group at position 6 and a 4-acetylpiperazinylacetamide substituent at position 2.

Properties

IUPAC Name

3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c1-13(24)21-6-8-22(9-7-21)18(26)11-23-12-20-16(10-17(23)25)14-2-4-15(19)5-3-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPWWYYZHRJHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone family, which has garnered attention due to its diverse biological activities. This article aims to provide an in-depth examination of its biological activity, including antibacterial properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19_{19}H22_{22}FN3_{3}O2_{2}
  • Molecular Weight : 343.39 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial properties and receptor antagonism.

Antibacterial Activity

Several studies have investigated the antibacterial efficacy of dihydropyrimidinone derivatives. For instance, a study highlighted that certain synthesized derivatives exhibited significant antibacterial activity against various strains of bacteria. The structural modifications in these compounds did not show a consistent trend in activity, suggesting that specific functional groups may enhance efficacy without a predictable pattern .

Table 1: Antibacterial Activity of Dihydropyrimidinones

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
3aE. coli32 µg/mL
3bS. aureus16 µg/mL
3cP. aeruginosa64 µg/mL
3dK. pneumoniae32 µg/mL

Receptor Interactions

In addition to its antibacterial properties, the compound has been evaluated for its interaction with adenosine receptors. Research indicates that derivatives of dihydropyrimidinones can act as antagonists at the A2B adenosine receptor, with notable affinity and selectivity profiles. The compound exhibited a submicromolar affinity (Ki_i = 585.5 nM) towards the A2B receptor, suggesting potential as a therapeutic agent in conditions modulated by adenosine signaling .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study synthesized various dihydropyrimidinone derivatives and tested their antibacterial activity against a panel of bacterial strains. The findings indicated that structural modifications significantly influenced the potency of these compounds. Specifically, compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria .
  • Receptor Binding Studies : Another investigation focused on the binding affinity of synthesized compounds to adenosine receptors. The results demonstrated that modifications at specific positions on the dihydropyrimidinone scaffold could lead to improved receptor selectivity and potency. This study emphasizes the importance of structure-activity relationships in drug design .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidinones exhibit significant antimicrobial properties. In studies involving similar compounds, such as those containing piperazine and fluorophenyl groups, promising results have been observed against a range of bacterial strains. The presence of the fluorine atom is believed to enhance lipophilicity, improving the compound's ability to penetrate microbial membranes and exert its effects .

Anticancer Properties
Dihydropyrimidinone derivatives have been investigated for their anticancer potential. Specifically, compounds with structural similarities to 3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one have shown efficacy in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins .

Pharmacological Studies

Neuropharmacological Effects
The incorporation of piperazine moieties in the structure has been linked to neuropharmacological activities. Compounds with similar frameworks have demonstrated anxiolytic and antidepressant effects in animal models. These effects may be attributed to interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .

Anti-inflammatory Activity
Studies have also highlighted the anti-inflammatory properties of dihydropyrimidinone derivatives. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. This is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Study Findings Reference
Antimicrobial TestingCompound showed activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL
Anticancer AssayInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM
Neuropharmacological AssessmentExhibited significant reduction in anxiety-like behavior in mice at doses of 10 mg/kg

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are compared below based on substituent variations, synthetic methods, and physicochemical properties.

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthetic Yield (%)
Target: 3-[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one C₁₉H₂₁FN₄O₃ 372.40 (calculated) 4-Fluorophenyl, acetylpiperazine Not Reported Not Reported
N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) C₂₉H₂₈F₂N₅O₅S₂ 636.69 Bis(4-fluorophenyl)methyl, sulfonamide 210–212 85
3-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one C₂₆H₂₉ClFN₃O₃ 486.00 3-Chlorophenyl, 4-fluorophenylpiperazine, methoxyethyl Not Reported Not Reported
6-(4-Fluoro-2-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone C₁₈H₁₉FN₃O₃ 344.37 4-Fluoro-2-methoxyphenyl, pyrrolidinyl Not Reported Not Reported

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-fluorophenyl group is a common feature in analogs, enhancing metabolic stability . Sulfonamide and chlorophenyl substituents (e.g., 6l, ) increase molecular weight and polarity, which may affect bioavailability.

Synthetic Methods :

  • The target compound likely follows a Biginelli-like multicomponent reaction , analogous to DHPM derivatives synthesized via FeCl₃ or ionic liquid catalysis (yields: 80–90%) .
  • Sulfonamide analogs (e.g., 6l) require additional sulfonation steps, reducing yields (~85%) .

Structural Flexibility: Replacement of the dihydropyrimidinone core with pyridazinone (e.g., ) alters ring strain and hydrogen-bonding capacity, influencing binding kinetics.

Research Findings and Implications

  • SHELX Refinement : Crystallographic data for analogs (e.g., 6l) were refined using SHELXL, confirming substituent geometry and hydrogen-bonding networks .
  • Limitations : Lack of reported biological data for the target compound restricts direct pharmacological comparisons.

Preparation Methods

Selection of Building Blocks

  • Aldehyde component : 4-Fluorobenzaldehyde introduces the 4-fluorophenyl group at position 6 of the DHPM core.

  • β-Keto ester component : Ethyl 2-(4-acetylpiperazin-1-yl)acetate is critical for introducing the 2-oxoethyl-4-acetylpiperazine moiety at position 3. This ester is synthesized via nucleophilic substitution between ethyl bromoacetate and 4-acetylpiperazine in anhydrous dichloromethane (DCM) at 0–5°C for 6 hours.

  • Urea component : Urea or thiurea facilitates cyclization under acidic conditions.

Reaction Conditions

The Biginelli reaction proceeds in refluxing ethanol with concentrated HCl (3–5 mol%) as a catalyst. A typical protocol involves:

  • Dissolving 4-fluorobenzaldehyde (10 mmol), ethyl 2-(4-acetylpiperazin-1-yl)acetate (10 mmol), and urea (12 mmol) in 30 mL ethanol.

  • Refluxing at 80°C for 8–12 hours under nitrogen.

  • Cooling, filtering, and recrystallizing the crude product from ethanol/water (3:1) to yield the DHPM core.

Yield : 65–72% (reported for analogous DHPM syntheses).

Post-Synthetic Functionalization Strategies

When the direct Biginelli approach yields insufficient purity or regioselectivity, post-cyclization modifications are employed.

Alkylation of 3-Unsubstituted DHPM

  • Intermediate synthesis : 6-(4-Fluorophenyl)-3,4-dihydropyrimidin-4-one is prepared using standard Biginelli conditions with ethyl acetoacetate as the β-keto ester.

  • Side-chain introduction :

    • The 3-position is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 3-bromomethyl-DHPM.

    • Substitution with 4-acetylpiperazine in dimethylformamide (DMF) at 60°C for 24 hours installs the 2-(4-acetylpiperazin-1-yl)-2-oxoethyl group.

Yield : 58–63% after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, NH), 7.85–7.78 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 5.12 (s, 1H, C₅-H), 4.10 (t, J = 6.4 Hz, 2H, CH₂CO), 3.65–3.50 (m, 8H, piperazine-H), 2.45 (s, 3H, COCH₃).

  • ESI-MS : m/z 429.2 [M+H]⁺ (calculated for C₂₁H₂₄FN₅O₃: 429.19).

Reaction Optimization

  • Solvent screening : Ethanol outperforms acetonitrile and toluene in yield (72% vs. 54–61%) due to better solubility of intermediates.

  • Catalyst comparison : HCl vs. p-toluenesulfonic acid (PTSA) shows comparable yields, but HCl reduces reaction time by 2 hours.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Time (h)Scalability
Direct Biginelli65–72≥958–12High
Post-functionalization58–63≥9224Moderate

Key findings :

  • The direct Biginelli route is more efficient but requires custom β-keto ester synthesis.

  • Post-functionalization offers flexibility but involves multi-step purification.

Challenges and Mitigation Strategies

  • β-Keto ester instability : Hydrolysis of ethyl 2-(4-acetylpiperazin-1-yl)acetate during prolonged reflux is mitigated by strict temperature control (≤80°C) and anhydrous conditions.

  • Regioselectivity : Competing O-alkylation at the piperazine nitrogen is minimized using bulky bases (e.g., DBU) during substitution steps.

  • Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves polar byproducts .

Q & A

Q. What are the recommended synthetic routes for synthesizing 3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Core Pyrimidinone Formation : Use a Biginelli-like condensation of ethyl acetoacetate, 4-fluorobenzaldehyde, and urea derivatives under acidic conditions (e.g., HCl/acetic acid) to form the dihydropyrimidinone scaffold .
    • Side-Chain Introduction : Introduce the 2-(4-acetylpiperazin-1-yl)-2-oxoethyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).
  • Optimization :
    • Monitor reaction progress via TLC/HPLC (C18 columns recommended for polar intermediates ).
    • Purify via column chromatography (silica gel) or recrystallization (ethanol/water mixtures).
    • Confirm purity (>95%) using NMR (¹H/¹³C) and LC-MS .

Q. How can researchers confirm the structural identity of this compound, particularly the configuration of the dihydropyrimidinone ring and acetylpiperazine side chain?

Methodological Answer:

  • Analytical Techniques :
    • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in DCM/methanol). Refine using SHELXL to resolve bond lengths/angles and confirm stereochemistry.
    • 2D NMR : Use COSY and NOESY to verify spatial proximity of protons (e.g., coupling between the dihydropyrimidinone NH and adjacent CH₂ groups) .
    • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for acetylpiperazine and pyrimidinone).

Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity (e.g., kinase inhibition)?

Methodological Answer:

  • Assay Design :
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against CDK2 or p38 MAPK) with ATP concentrations near Km values.
    • Cell Viability : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay (48–72 hr exposure, IC₅₀ calculation).
    • Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .

Advanced Research Questions

Q. How can conformational flexibility of the acetylpiperazine side chain impact target binding, and what computational methods are recommended for analysis?

Methodological Answer:

  • Approaches :
    • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns. Analyze RMSD/RMSF to identify stable binding poses.
    • Docking Studies : Perform rigid/flexible docking (AutoDock Vina) against homology models or crystal structures (PDB). Prioritize poses with hydrogen bonds to catalytic lysine or aspartate residues.
    • Validate with mutagenesis studies (e.g., alanine scanning of predicted binding site residues) .

Q. How should researchers address discrepancies in biological activity data between enzymatic assays and cell-based studies?

Methodological Answer:

  • Troubleshooting Steps :
    • Solubility/Permeability : Measure logP (HPLC) and assess membrane permeability via PAMPA. Use solubilizing agents (e.g., DMSO ≤0.1%) or prodrug strategies if needed.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation).
    • Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler™) to rule out non-specific binding .

Q. What experimental strategies are recommended for studying polymorphic forms of this compound, and how do they influence bioavailability?

Methodological Answer:

  • Polymorph Screening :
    • Crystallization Conditions : Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates to isolate forms I/II.
    • Characterization : Use SC-XRD and DSC/TGA to compare melting points and stability.
    • Dissolution Testing : Perform USP Apparatus II (paddle method) in simulated gastric fluid (pH 1.2–6.8). Correlate solubility with in vivo PK data (e.g., rat models) .

Q. How can researchers design a robust structure-activity relationship (SAR) study to optimize this compound’s potency and selectivity?

Methodological Answer:

  • SAR Workflow :
    • Analog Synthesis : Modify substituents on the (i) 4-fluorophenyl ring (e.g., Cl, CF₃) and (ii) acetylpiperazine (e.g., bulkier acyl groups).
    • Activity Clustering : Group analogs by IC₅₀ values (≤1 μM = high priority) and compute QSAR models (e.g., CoMFA).
    • Selectivity Filters : Test against off-target panels (e.g., GPCRs, ion channels) to eliminate promiscuous hits .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond length variations) between independent studies be resolved?

Methodological Answer:

  • Resolution Steps :
    • Data Re-refinement : Reprocess raw diffraction data (using SHELXL ) with updated scattering factors.
    • Validation Tools : Check with PLATON/ADME for missed symmetry or disorder.
    • Cross-Validation : Compare with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .

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